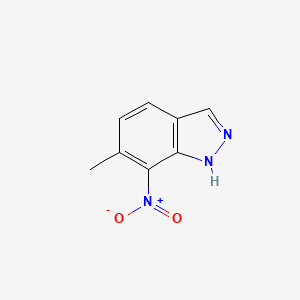

6-methyl-7-nitro-1H-indazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-methyl-7-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic compounds consisting of a benzene ring fused to a pyrazole ring. The presence of a nitro group at the 7th position and a methyl group at the 6th position makes this compound unique. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Mécanisme D'action

Target of Action

6-Methyl-7-Nitro-1H-Indazole is a derivative of indazole, a class of compounds known for their wide variety of medicinal applications . The primary targets of this compound are likely to be similar to those of other indazoles, which include neuronal nitric oxide synthase and phosphoinositide 3-kinase δ .

Mode of Action

Similar compounds such as 7-nitroindazole act as selective inhibitors for neuronal nitric oxide synthase . This suggests that this compound may also inhibit this enzyme, thereby reducing the production of nitric oxide, a molecule involved in various physiological and pathological processes.

Biochemical Pathways

The biochemical pathways affected by this compound are likely to involve the nitric oxide synthase pathway, given the compound’s potential inhibitory effect on this enzyme . Nitric oxide produced by this enzyme plays a crucial role in various cellular processes, including neurotransmission, immune response, and regulation of cell death.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-7-nitro-1H-indazole typically involves the nitration of 6-methylindazole. One common method includes the following steps:

Nitration Reaction: 6-methylindazole is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out at a controlled temperature to ensure selective nitration at the 7th position.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

6-methyl-7-nitro-1H-indazole can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Cyclization: It can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride.

Nitrating Agents: Nitric acid, sulfuric acid.

Solvents: Common solvents include dichloromethane, ethanol, and dimethyl sulfoxide.

Major Products Formed

Reduction: 6-methyl-7-amino-1H-indazole.

Substitution: Various substituted indazole derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

6-methyl-7-nitro-1H-indazole has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparaison Avec Des Composés Similaires

Similar Compounds

7-nitroindazole: Similar structure but lacks the methyl group at the 6th position.

6-methylindazole: Lacks the nitro group at the 7th position.

5-nitroindazole: Nitro group is positioned at the 5th position instead of the 7th.

Uniqueness

6-methyl-7-nitro-1H-indazole is unique due to the presence of both a methyl group at the 6th position and a nitro group at the 7th position. This specific substitution pattern imparts distinct chemical and biological properties, making it valuable for various research applications.

Activité Biologique

6-Methyl-7-nitro-1H-indazole is a derivative of indazole, a compound class recognized for its diverse medicinal applications, including potential roles in antimicrobial and anticancer therapies. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

The primary mechanism of action for this compound is believed to involve the inhibition of nitric oxide synthase (NOS), similar to other indazole derivatives. Specifically, it may act as a selective inhibitor for neuronal nitric oxide synthase (nNOS), impacting the production of nitric oxide (NO) in the nervous system. This inhibition can lead to various biological effects, including anti-inflammatory and analgesic properties.

Target Pathways

- Nitric Oxide Synthase Pathway : The compound's interaction with nNOS suggests potential therapeutic benefits in conditions where NO plays a critical role.

- Biochemical Pathways : It is likely involved in pathways related to neurotransmission and vascular function due to its influence on NO levels.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies have shown that this compound has potential antimicrobial properties. For instance, it has been evaluated against various bacterial strains with promising results.

- Anticancer Properties : Investigations into its anticancer effects are ongoing, with some studies suggesting that it may inhibit cancer cell proliferation through modulation of NO levels and other pathways.

- Analgesic Effects : Similar compounds have demonstrated anti-nociceptive effects, indicating that this compound might also reduce pain responses in animal models.

Case Studies

- Inhibition of Nitric Oxide Synthase : A study highlighted that 7-nitroindazole (a related compound) inhibited nNOS with an IC50 value of 0.47 µM, producing dose-dependent anti-nociception in mice without affecting blood pressure . This suggests that this compound could exhibit similar effects due to structural similarities.

- Antimicrobial Testing : In vitro assays showed that derivatives of indazole, including this compound, displayed significant activity against Gram-positive bacteria, indicating potential as a new class of antibiotics .

- Cancer Cell Studies : Research is ongoing to evaluate the efficacy of this compound in various cancer cell lines. Early results suggest it may inhibit cell growth and induce apoptosis through NO-mediated pathways.

Data Tables

Propriétés

IUPAC Name |

6-methyl-7-nitro-1H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-5-2-3-6-4-9-10-7(6)8(5)11(12)13/h2-4H,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFJNZLMQVJRCIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C=NN2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363178 |

Source

|

| Record name | 6-methyl-7-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

717881-06-6 |

Source

|

| Record name | 6-methyl-7-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.